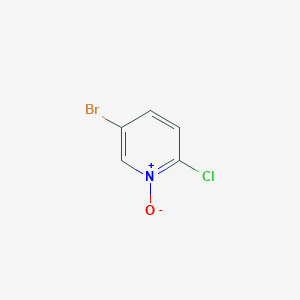

5-Bromo-2-chloropyridine 1-oxide

描述

Contextual Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides, first reported in the early 20th century, are derivatives of pyridine where the nitrogen atom has been oxidized. This seemingly simple modification has profound effects on the chemical properties of the pyridine ring. The N-oxide group acts as an internal activating group, influencing the electron distribution within the aromatic system. arkat-usa.orgresearchgate.net This activation makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution reactions, often with regioselectivity that is different from the parent pyridine. youtube.comyoutube.com The N-oxide moiety can also be readily removed, making it a valuable "protecting" or "directing" group in multi-step syntheses. arkat-usa.orgyoutube.com

The versatility of pyridine N-oxides has led to their extensive use as intermediates in the synthesis of a wide range of substituted pyridines, which are key components in many biologically active compounds. researchgate.netresearchgate.netsemanticscholar.org Their ability to participate in various transformations, including C-H activation, arylation, and alkylation, has cemented their importance in modern organic synthesis. researchgate.net

Role of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring further enhances its synthetic utility. Halogenated pyridines are crucial building blocks in organic synthesis, primarily because the halogen atoms can be easily replaced by a wide variety of other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the construction of complex molecules from simpler, readily available starting materials.

The combination of a halogen substituent and an N-oxide group in a single molecule, as in halogenated pyridine N-oxides, creates a highly versatile and reactive scaffold. The N-oxide group can direct the introduction of other substituents, and the halogen atom provides a handle for further functionalization. This dual reactivity makes halogenated pyridine N-oxides powerful tools for the synthesis of polysubstituted pyridines, which are often challenging to prepare by other methods. nih.gov

Specific Research Focus on 5-Bromo-2-chloropyridine (B1630664) 1-oxide

While the broader class of halogenated pyridine N-oxides has been extensively studied, detailed research on specific isomers can often be found in specialized literature. 5-Bromo-2-chloropyridine 1-oxide is one such compound. Its structure, featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine N-oxide ring, presents a unique combination of reactive sites.

The presence of two different halogen atoms offers the potential for selective reactions, where one halogen can be manipulated while the other remains intact. This differential reactivity is highly sought after in synthetic chemistry as it allows for a stepwise and controlled elaboration of the molecular structure. While comprehensive, dedicated research articles on the synthesis and detailed characterization of this compound are not abundant in readily accessible literature, its importance as a synthetic intermediate can be inferred from its inclusion in the catalogs of chemical suppliers and its relationship to more widely studied halogenated pyridines.

General methods for the synthesis of halogenated pyridine N-oxides often involve the direct oxidation of the corresponding halogenated pyridine. google.com For instance, the oxidation of 2-chloropyridine (B119429) can yield 2-chloropyridine N-oxide. youtube.com It is plausible that this compound could be synthesized via the oxidation of 5-bromo-2-chloropyridine.

The reactivity of this compound is expected to be governed by the electronic effects of the bromo, chloro, and N-oxide substituents. The chlorine atom at the 2-position is activated towards nucleophilic substitution, a common feature of halogens at the α-position of pyridine N-oxides. The bromine atom at the 5-position could be susceptible to metal-catalyzed cross-coupling reactions. The precise reactivity and the conditions required for selective transformations would be a subject of detailed experimental investigation.

Due to the lack of specific published research, detailed spectroscopic and crystallographic data for this compound are not available in the public domain. However, for context, the following table provides typical spectroscopic data for a related, simpler compound, 2-chloropyridine N-oxide. rsc.org

| Spectroscopic Data for 2-Chloropyridine N-Oxide | |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.41-8.40 (m, 1H), 7.58-7.55 (m, 1H), 7.32-7.28 (m, 2H) |

| ¹³C NMR (125 MHz, CDCl₃ w/ DMSO) | δ (ppm): 141.5, 140.3, 126.9, 126.0, 123.8 |

Further research into the specific properties and reactivity of this compound would be valuable to fully exploit its potential as a versatile building block in the synthesis of novel heterocyclic compounds for various applications.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOXDBXBFJQERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Br)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584877 | |

| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-43-4 | |

| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 889865-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Chloropyridine 1 Oxide

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 5-bromo-2-chloropyridine (B1630664) 1-oxide typically relies on a multi-step approach involving the sequential introduction of functional groups onto a pyridine (B92270) scaffold.

One established route involves the N-oxidation of 2-chloropyridine (B119429) to yield 2-chloropyridine 1-oxide, followed by electrophilic bromination. wikipedia.orgchempanda.com The N-oxide group in the intermediate activates the pyridine ring towards electrophilic attack, facilitating the introduction of the bromine atom.

Alternatively, a process can start with the bromination of a suitable pyridine precursor, followed by chlorination and subsequent N-oxidation. For instance, methods have been developed to prepare 5-bromo-2-chloropyridine from 2,5-dichloropyridine (B42133) via a substitution reaction, which can then be oxidized to the target N-oxide. google.com Another approach involves the bromination of 2-amino-4-chloropyridine, followed by a diazotization reaction to introduce the second chlorine atom, and finally, N-oxidation. google.com

Achieving the correct 2-chloro-5-bromo substitution pattern is a significant challenge that hinges on understanding the directing effects of the substituents and the pyridine nitrogen. The halogenation of pyridine N-oxides is a well-studied process. researchgate.net The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic substitution than pyridine itself.

When 2-chloropyridine 1-oxide is the substrate for bromination, the substitution pattern is governed by the directing effects of both the N-oxide and the chlorine atom. The N-oxide group strongly directs electrophiles to the C4-position and, to a lesser extent, the C2/C6 positions. The existing chlorine at C2 directs incoming electrophiles primarily to the C5-position. The interplay of these effects typically favors the formation of the desired 5-bromo-2-chloropyridine 1-oxide. Mild reaction conditions and specific halogenating agents, such as N-halosuccinimides in fluorinated alcohols, can be employed to achieve high regioselectivity in the halogenation of arenes and heterocycles. nih.govnih.gov

The conversion of the pyridine nitrogen to an N-oxide is a critical step, typically accomplished through oxidation. wikipedia.org A variety of oxidizing agents have been utilized for this transformation, with peracids and hydrogen peroxide being the most common. arkat-usa.org

Peracid Oxidation: Organic peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are highly effective reagents for the N-oxidation of pyridines. acs.orgorgsyn.org The reaction is generally clean and proceeds in high yield. For example, the oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidizing agents. arkat-usa.org

Hydrogen Peroxide Oxidation: Hydrogen peroxide is a greener and more cost-effective oxidant. researchgate.net It is often used in conjunction with an acid, such as acetic acid, which forms peracetic acid in situ. clockss.org The efficiency of hydrogen peroxide can be significantly enhanced by using various catalysts. The reaction of 2-chloropyridine with aqueous hydrogen peroxide in the presence of a supported sulfonic acid catalyst can produce 2-chloropyridine N-oxide with high selectivity. google.com

| Oxidant System | Substrate Example | Conditions | Yield | Reference |

| 40% Peracetic Acid | Pyridine | 85°C, 50-60 min | 78-83% | orgsyn.org |

| H₂O₂ / Acetic Acid | 2-Methyl-4-phenylpyrimidine | 70°C, 6 hr | - | clockss.org |

| H₂O₂ / Methyltrioxorhenium (MTO) | Substituted Pyridines | - | High | arkat-usa.org |

| H₂O₂ / Supported Sulfonic Acid | 2-Chloropyridine | 80°C | 36.3% conversion | google.com |

| m-CPBA | 3-Substituted Pyridines | - | High | arkat-usa.org |

Novel and Optimized Synthetic Protocols

Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of this compound. These include the use of advanced catalytic systems and continuous flow technology.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity under milder conditions. For the N-oxidation step, several catalytic systems have been developed to activate hydrogen peroxide, avoiding the need for stoichiometric peracids.

Heterogeneous Catalysis: Titanosilicate molecular sieves, such as TS-1 and Ti-MWW, have demonstrated excellent catalytic activity for the N-oxidation of pyridines using hydrogen peroxide as the oxidant. researchgate.net These catalysts are robust, recyclable, and provide high selectivity for the desired N-oxide. researchgate.net Supported acid catalysts, like sulfonic or carboxylic acids bound to an organic or inorganic substrate, also effectively catalyze the oxidation of halopyridines with hydrogen peroxide. google.com

Homogeneous Catalysis: Metal complexes, such as methyltrioxorhenium (MTO), are powerful catalysts for N-oxidation with H₂O₂, enabling high conversions even with low catalyst loading. arkat-usa.org More recently, a metal-free system using poly(maleic anhydride-alt-1-octadecene) (Od-MA) as a recyclable catalyst for H₂O₂ oxidation has been reported, presenting an eco-friendly and cost-effective alternative. rsc.org Additionally, a controllable process using a carbonate-activated hydrogen peroxide system has been shown to effectively induce pyridine N-oxidation. nih.gov

| Catalytic System | Oxidant | Substrate Example | Key Features | Reference |

| Ti-MWW | H₂O₂ | Pyridine | High activity and selectivity | researchgate.net |

| TS-1 | H₂O₂ | Pyridine | Enables continuous flow applications | researchgate.net |

| Supported Sulfonic Acid | H₂O₂ | 2-Chloropyridine | Heterogeneous, insoluble catalyst | google.com |

| Methyltrioxorhenium (MTO) | H₂O₂ | Substituted Pyridines | High yields with low catalyst loading | arkat-usa.org |

| Poly(maleic anhydride-alt-1-octadecene) | H₂O₂ | Pyridine derivatives | Metal-free, recyclable, eco-friendly | rsc.org |

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and active pharmaceutical ingredients, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.gov

The N-oxidation of pyridines is particularly well-suited for continuous flow processing. A packed-bed microreactor containing a titanosilicate catalyst (TS-1) has been successfully used for the N-oxidation of pyridine with hydrogen peroxide, achieving high yields and demonstrating excellent stability over extended periods of operation. researchgate.netresearchgate.net This methodology provides a blueprint for the large-scale production of pyridine N-oxides.

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the established protocols for the flow N-oxidation of related pyridine derivatives are directly applicable. A multi-step flow system could potentially integrate the halogenation and oxidation steps, minimizing manual handling and isolation of intermediates, thus providing a safer, greener, and more efficient route for industrial-scale production. nih.gov

Green Chemistry Principles in Synthesis Optimization

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop processes that are not only efficient and economically viable but also minimize environmental impact. Optimization efforts for the synthesis of this compound and its analogs focus heavily on the N-oxidation step, which traditionally can involve hazardous reagents. Modern approaches prioritize the use of safer oxidants and catalytic systems to enhance sustainability.

The conversion of the precursor, 5-bromo-2-chloropyridine, to its N-oxide derivative is a key reaction where green principles can be effectively applied. Traditional oxidation methods often rely on peroxycarboxylic acids, such as peracetic acid, which pose significant safety risks and generate acidic waste products that are difficult to manage.

In contrast, advanced, greener methodologies focus on using hydrogen peroxide (H₂O₂) as the primary oxidant. Hydrogen peroxide is considered a green reagent because its primary byproduct is water, making it an environmentally benign choice. However, the oxidation of pyridines with hydrogen peroxide alone is typically slow. Therefore, the development of effective catalysts is essential to achieve high conversion and selectivity under mild conditions.

Research into the N-oxidation of similar substrates, such as 2-chloropyridine, provides a clear blueprint for the green synthesis of this compound. These studies demonstrate the efficacy of heterogeneous catalysts, which offer significant advantages by simplifying product purification and enabling catalyst recycling, thereby reducing waste.

Key green chemistry principles evident in these optimized syntheses include:

Waste Prevention: Using catalytic processes with high selectivity minimizes the formation of unwanted byproducts. The use of H₂O₂ ensures the only stoichiometric byproduct is water.

Safer Solvents and Auxiliaries: Reactions are often carried out in water or with minimal use of organic solvents. Heterogeneous catalysts are easily removed by simple filtration, eliminating the need for complex and solvent-intensive workup procedures.

Catalysis: Replacing stoichiometric reagents with recyclable catalysts improves atom economy and reduces waste. Catalysts such as supported sulfonic acids or mesoporous molecular sieves have proven highly effective. google.comgoogle.com

Research Findings in Catalytic N-Oxidation

Detailed studies on the N-oxidation of 2-chloropyridine using hydrogen peroxide have highlighted several effective catalytic systems. These findings are directly applicable to the synthesis of this compound.

One prominent approach involves the use of supported acid catalysts. For instance, sulfonic acid moieties bound to a solid polymer substrate (e.g., Amberlyst 15 resin) can effectively catalyze the N-oxidation of 2-chloropyridine with H₂O₂. google.com This method avoids the use of soluble acids and allows for straightforward catalyst recovery.

Another highly successful strategy employs mesoporous molecular sieves, such as MCM-41, as catalyst carriers. google.com These materials provide a high surface area for the active catalytic sites, leading to excellent reactivity and high yields of the desired N-oxide. A patented process describes the reaction of 2-chloropyridine with hydrogen peroxide in the presence of an MCM-41 based catalyst, achieving near-quantitative conversion and yields exceeding 98%. google.com This process operates at moderate temperatures (40-90°C) and demonstrates the potential for creating a highly efficient and sustainable manufacturing process.

The data below, derived from research on the analogous 2-chloropyridine, illustrates the effectiveness of these green catalytic methods.

Table 1: Catalytic N-Oxidation of 2-Chloropyridine using a Supported Acid Catalyst Data adapted from U.S. Patent 5,869,678 google.com

| Catalyst | Substrate | Oxidant | Temperature | Conversion | Selectivity to N-oxide |

|---|---|---|---|---|---|

| AMBERLYST 15 | 2-Chloropyridine | Aqueous H₂O₂ | 80°C | 36.3% | ~100% |

| Titanium Silicalite | 2-Chloropyridine | Aqueous H₂O₂ | 80°C | 12% | ~100% |

Table 2: Catalytic N-Oxidation of 2-Chloropyridine using a Mesoporous Molecular Sieve Catalyst Data adapted from Chinese Patent CN102718704B google.com

| Catalyst System | Substrate | Oxidant (Molar Ratio to Substrate) | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| MCM-41 based | 2-Chloropyridine | H₂O₂ (1.5:1) | 50°C | 7 hours | 98.5% |

| MCM-41 based | 2-Chloropyridine | H₂O₂ (2.0:1) | 60°C | 5 hours | 98.8% |

These methodologies exemplify the successful application of green chemistry principles to the synthesis of pyridine N-oxides. By replacing hazardous reagents with environmentally benign alternatives and employing efficient, recyclable catalysts, it is possible to design synthetic routes that are safer, more sustainable, and highly efficient. The extension of these principles to the production of this compound represents a significant advancement in modern heterocyclic chemistry.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloropyridine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridine (B92270) N-oxides. The N-oxide group significantly influences the electronic properties of the pyridine ring, facilitating reactions that are otherwise difficult with the parent heterocycle.

The regioselectivity of SNAr reactions on the 5-bromo-2-chloropyridine (B1630664) 1-oxide ring is dictated by the electronic activation provided by the N-oxide group and the nature of the leaving groups. Nucleophilic attack on pyridine derivatives is favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.com In pyridine N-oxides, these positions are even more activated due to the ability of the N-oxide to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. stackexchange.comscripps.edu

For 5-bromo-2-chloropyridine 1-oxide, nucleophilic attack is overwhelmingly favored at the C2 position. This preference is due to two main factors:

Electronic Activation : The C2 position is electronically deficient and activated for nucleophilic attack by the adjacent positively charged nitrogen of the N-oxide group. The resulting anionic intermediate is stabilized by delocalization of the negative charge onto the electronegative oxygen atom.

Leaving Group Ability : The chloride at C2 is a better leaving group in SNAr reactions compared to the bromide at C5 under typical non-catalyzed conditions.

Therefore, the reaction proceeds with high regioselectivity to displace the chloride ion, leaving the C-Br bond intact. A study on the reactivity of 2-fluoro- and 2-chloropyridines showed that substituents at the 5-position generally enhance the rate of nucleophilic substitution at the 2-position. researchgate.net Stereoselectivity is not typically a consideration in these transformations unless a chiral nucleophile is employed, as the substrate itself is achiral.

The N-oxide moiety is central to the reactivity of the pyridine ring in SNAr reactions. Compared to pyridine, pyridine N-oxide is significantly more electrophilic and undergoes SNAr reactions more rapidly. scripps.edu The N-oxide group functions as a potent electron-withdrawing group via both inductive and resonance effects, which lowers the energy of the LUMO of the heterocycle, making it more susceptible to attack by nucleophiles. mdpi.com

This activation is particularly pronounced for positions 2 and 4. scripps.edu The stabilization of the Meisenheimer complex, the rate-determining intermediate in many SNAr reactions, is a key contributor to the enhanced reactivity. nih.gov The negative charge introduced by the incoming nucleophile can be delocalized across the ring and onto the exocyclic oxygen atom, a more electronegative environment than the ring carbons. This delocalization provides a lower energy pathway for the reaction compared to the analogous reaction on a non-oxidized pyridine, where charge stabilization is limited to the ring atoms. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-Br bonds is the key to achieving selective transformations.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, provides a powerful method for the formation of C-N bonds. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

In the case of dihalogenated pyridines, selectivity is governed by the relative rates of oxidative addition of the palladium catalyst to the C-X bonds. The reactivity order is typically C-I > C-Br > C-Cl. For 5-bromo-2-chloropyridine, this principle predicts that amination will occur selectively at the C5-Br bond.

A study on the palladium-catalyzed amination of the analogous non-N-oxide, 5-bromo-2-chloropyridine, confirms this selectivity. acs.org Using a catalyst system composed of Pd₂(dba)₃ and the Xantphos ligand, various amines were coupled with high regioselectivity at the C-Br bond, affording 5-amino-2-chloropyridine (B41692) derivatives in good yields. acs.org This selectivity highlights the greater reactivity of the C-Br bond towards oxidative addition. While this study was not performed on the N-oxide derivative, the fundamental reactivity difference between C-Br and C-Cl bonds in palladium catalysis provides a strong basis for predicting similar regioselectivity for this compound.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Product (Yield) | Selectivity (C5-NH₂:C2-NH₂) | Reference |

|---|---|---|---|---|---|---|---|

| 1-N-Boc-piperazine | Pd₂(dba)₃ / Xantphos | t-BuONa | Toluene | 100 | 5-(4-Boc-piperazin-1-yl)-2-chloropyridine (96%) | 97:3 | acs.org |

| Pyrrolidine | Pd₂(dba)₃ / Xantphos | t-BuONa | Toluene | 100 | 2-Chloro-5-(pyrrolidin-1-yl)pyridine (94%) | >99:1 | acs.org |

| Morpholine | Pd₂(dba)₃ / Xantphos | t-BuONa | Toluene | 100 | 4-(6-Chloropyridin-3-yl)morpholine (97%) | >99:1 | acs.org |

*Data for the analogous non-N-oxide substrate, 5-bromo-2-chloropyridine. acs.org

The Suzuki-Miyaura reaction is one of the most versatile methods for C(sp²)-C(sp²) bond formation, coupling an organoboron species with an organic halide. rsc.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

For 5-bromo-2-chloropyridine and its N-oxide, the Suzuki-Miyaura reaction demonstrates excellent regioselectivity. The difference in bond strength (C-Br is weaker than C-Cl) leads to preferential oxidative addition of the palladium catalyst across the C-Br bond. rsc.org Literature analysis confirms that when 5-bromo-2-chloropyridine is subjected to Suzuki coupling conditions using a standard catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], the reaction occurs exclusively at the C5 position, yielding the 5-aryl-2-chloropyridine product. rsc.org This selectivity makes the compound a useful building block, allowing for the introduction of an aryl group at C5 while retaining the chlorine at C2 for subsequent transformations, such as SNAr.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 5-Aryl-2-chloropyridine | rsc.org |

| p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 2-Chloro-5-(p-methoxyphenyl)pyridine | academie-sciences.fr |

*Data for the analogous non-N-oxide substrate, which shows exclusive coupling at the C-Br bond. rsc.org

The Kumada cross-coupling reaction utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org The catalytic cycle follows the standard cross-coupling pathway. wikipedia.org While powerful, the high reactivity and basicity of Grignard reagents can limit the reaction's functional group tolerance. wikipedia.org

In the context of this compound, Kumada coupling presents specific challenges. The N-oxide functionality itself is susceptible to attack by highly nucleophilic Grignard reagents. Studies have shown that Grignard reagents can add directly to the C2 position of pyridine N-oxides in a non-catalyzed reaction, leading to dihydropyridine (B1217469) intermediates. rsc.org This provides a competitive reaction pathway that can consume the starting material and reduce the yield of the desired cross-coupled product.

Catalyst and Ligand Design for Enhanced Efficiency and Selectivity

The presence of both a chloro and a bromo substituent on the pyridine N-oxide ring, along with the coordinating nitrogen-oxygen group, presents unique challenges and opportunities in catalyst and ligand design for cross-coupling reactions. The N-oxide moiety can coordinate to the metal center of a catalyst, potentially leading to catalyst inhibition. Consequently, the design of catalyst systems that can overcome this inhibition and provide high selectivity for reaction at either the C2-Cl or C5-Br bond is crucial.

For Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives, palladium catalysts are most commonly employed. The general challenge with 2-halopyridines is their tendency to form stable, catalytically inactive complexes with palladium. To circumvent this, the use of electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has become standard practice. thieme-connect.com These ligands can promote the reductive elimination step and prevent the formation of inhibitory complexes.

In the context of di-substituted pyridines, such as 2,4-dichloropyridine, studies have shown that sterically hindered NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can effectively promote cross-coupling at the C4 position, leaving the C2-chloro group intact for subsequent functionalization. nih.gov This principle of ligand-controlled selectivity is directly applicable to this compound, where a bulky ligand could favor reaction at the less sterically hindered C5-bromo position. Conversely, ligand-free conditions, such as Jeffery-type catalysis using phase-transfer agents like tetra-n-butylammonium bromide (NBu4Br), have been shown to dramatically enhance selectivity in some dihalopyridine systems, often favoring the more reactive C-Br bond. nih.gov

Pincer-type ligands, which bind to the metal center in a tridentate fashion, offer another avenue for creating highly stable and active catalysts. NNN pincer palladium complexes have demonstrated high efficacy in Suzuki-Miyaura reactions of various aryl halides, achieving complete conversion even with deactivated substrates. nih.gov The application of such well-defined precatalysts could offer superior control and efficiency in the selective functionalization of this compound.

Table 1: Catalyst and Ligand Systems for Cross-Coupling of Halopyridines

| Catalyst/Ligand System | Target Halide Position | Key Features | Potential Application for this compound |

|---|---|---|---|

| Pd(OAc)₂ / Bulky Phosphine (e.g., PCy₃) | Aryl Chlorides/Triflates | Effective for challenging substrates; operates at room temperature. thieme-connect.com | Selective coupling at the C2-Cl bond. |

| Pd/IPr (NHC Ligand) | C4 of 2,4-dichloropyridines | High selectivity under ligand control; installs aryl and alkyl groups. nih.gov | Selective coupling at the C5-Br position. |

| Ligand-free (Jeffery-type) | C4 of 2,4-dichloropyridines | High selectivity (>99:1) using NBu₄Br. nih.gov | Potentially high selectivity for the C5-Br bond. |

Halogen Exchange Reactions

Replacement of Halogens with Other Functionalities

The two halogen atoms on this compound exhibit differential reactivity, allowing for their selective replacement with a variety of functional groups through nucleophilic aromatic substitution (SNAr). The reactivity of halogens in SNAr on a pyridine ring generally follows the order F > Cl > Br > I. researchgate.net This suggests that the chlorine atom at the C2 position is intrinsically more susceptible to nucleophilic attack than the bromine atom at C5. The N-oxide group strongly activates the C2 and C4 positions towards nucleophilic attack, further favoring substitution at C2. scripps.edu

The classic Finkelstein reaction, involving the exchange of one halogen for another, can be applied to aromatic systems, though it often requires catalysis. wikipedia.org For instance, treatment with sodium iodide in a suitable solvent could potentially convert the C2-chloro substituent to the more reactive iodo group, facilitating subsequent cross-coupling reactions. Catalysts such as copper(I) iodide are often necessary to promote such transformations on aryl halides. wikipedia.org

Beyond halogen-halogen exchange, the C2-chloro group can be displaced by a range of nucleophiles. Reactions with alkoxides (e.g., sodium ethoxide) can introduce ether functionalities. researchgate.net Amines can also serve as effective nucleophiles, leading to the formation of 2-aminopyridine (B139424) derivatives, a common transformation in pharmaceutical synthesis. youtube.com The general mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the C2 position, forming a negatively charged Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. youtube.com

While the C2 position is more activated, substitution at the C5-bromo position is also feasible, particularly under forcing conditions or if the C2 position is blocked. For example, in the related 3-bromo-4-nitropyridine (B1272033) N-oxide, heating with a potassium salt of 3-hydroxypyridine (B118123) in DMF resulted in the displacement of the bromo group. scribd.com This demonstrates that both halogens are potential sites for substitution, allowing for sequential functionalization.

Other Significant Chemical Transformations

Derivatization at the Pyridine Ring

Beyond substitution at the halogenated positions, the pyridine ring of this compound can be functionalized through other pathways. One powerful method is directed ortho-metalation. The N-oxide group can direct a strong base, such as butyl lithium, to deprotonate an adjacent C-H bond. While the C2 position is occupied, deprotonation could potentially occur at the C6 position. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, or alkyl halides) to introduce new substituents. This strategy has been successfully used on related polyhalogenated pyridines to generate a variety of pentasubstituted derivatives. nih.gov

Furthermore, the pyridine ring itself can undergo electrophilic substitution, although the N-oxide group complicates the reactivity. The N-oxide oxygen is nucleophilic and can react with electrophiles. The resulting O-substituted species behaves like a deactivated pyridine, directing subsequent nucleophilic attack to the 2- or 4-positions. scripps.edu A key synthetic transformation is the conversion to a carboxylic acid derivative. For instance, the related compound 2,5-dichloropyridine (B42133) can be converted to 5-bromo-2-chloropyridine, which is then hydroxylated and oxidized to form 5-bromo-2-chloroisonicotinic acid. nbinno.com Applying similar strategies to the N-oxide could yield the corresponding isonicotinic acid N-oxide, a valuable building block.

Reduction and Oxidation Reactions of Substituents

The N-oxide functional group is a key site for redox chemistry. It can be readily reduced (deoxygenated) to the parent pyridine. This reaction is synthetically useful as the N-oxide can be used to direct substitution reactions and then removed in a final step. A variety of reducing agents can accomplish this, including phosphorus trichloride (B1173362) or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium (B1175870) formate. researchgate.net

If other reducible groups are present on the ring, such as a nitro group, their reduction can be controlled based on the reagents and conditions used. For example, the reduction of 4-nitropyridine (B72724) N-oxide with a low-valent titanium reagent (TiCl₄/SnCl₂) can yield different products depending on the stoichiometry. Using different molar equivalents can lead to the formation of an azoxy, azo, or amino group. researchgate.net The resulting amino-substituted pyridine N-oxide can then be deoxygenated if desired. researchgate.net This illustrates how substituents could be selectively transformed in the presence of the N-oxide.

Conversely, the N-oxide group allows the molecule to act as a mild oxidant. thieme-connect.de In the presence of metal catalysts like gold or ruthenium, pyridine N-oxides can transfer their oxygen atom to other molecules, such as alkynes, to form 1,2-dicarbonyl compounds. organic-chemistry.org This reactivity highlights the dual nature of the N-oxide as both a directing group and a participant in redox reactions.

Table 2: Summary of Redox Reactions

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Deoxygenation (Reduction) | Pd/C, Ammonium Formate | Parent Pyridine | researchgate.net |

| Nitro Group Reduction | TiCl₄/SnCl₂ | Amino, Azo, or Azoxy Pyridine N-oxide | researchgate.net |

Applications of 5 Bromo 2 Chloropyridine 1 Oxide in Advanced Organic Synthesis and Drug Discovery

Utility as a Heterocyclic Building Block

The utility of 5-bromo-2-chloropyridine (B1630664) 1-oxide as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. This feature enables chemists to perform regioselective reactions, introducing a variety of functional groups at specific positions on the pyridine (B92270) core. The N-oxide group further influences the reactivity of the ring and can be retained or removed in the final product, adding another layer of synthetic versatility.

The presence of both a chloro and a bromo substituent on the pyridine N-oxide backbone allows for a range of synthetic transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. researchgate.net The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This difference in reactivity enables the selective replacement of the chlorine, followed by a subsequent reaction at the bromine position, or vice-versa, to access a wide array of substituted pyridine derivatives. researchgate.net

For instance, the 2-chloro group can be displaced by various nucleophiles such as amines, alcohols, and thiols. Subsequent palladium-catalyzed reactions, like Suzuki or Sonogashira couplings, can then be employed to functionalize the 5-position via the bromo group. This stepwise approach provides a reliable route to di-substituted pyridine N-oxides, which can be deoxygenated if desired to yield the corresponding pyridine derivatives. abertay.ac.uk This strategic functionalization is instrumental in creating libraries of compounds for screening purposes.

Table 1: Synthetic Transformations of 5-Bromo-2-chloropyridine 1-oxide

| Reaction Type | Position | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| Palladium-Catalyzed Cross-Coupling | C5 | Boronic acids (Suzuki), Alkynes (Sonogashira) | Aryl, Alkynyl |

The ability to selectively modify the this compound core makes it an excellent starting point for the construction of intricate, polyfunctionalized molecular scaffolds. These scaffolds are often the central framework of complex natural products or designed molecules with specific three-dimensional structures tailored for biological targets.

A notable application is in the synthesis of chromeno[2,3-b]pyridine derivatives, which are investigated as potential therapeutic agents. nih.gov In these syntheses, a bromo-substituted pyridine precursor is often used to introduce key substituents late in the synthetic sequence via palladium-catalyzed cross-coupling reactions. This strategy allows for the systematic modification of a specific region of the molecule, which is crucial for developing an understanding of its structure-activity relationship. nih.gov By leveraging the predictable reactivity of the halogenated pyridine N-oxide, chemists can build complex fused heterocyclic systems that would be challenging to assemble through other methods.

Role in Medicinal Chemistry Research and Drug Design

In medicinal chemistry, this compound serves as a critical intermediate for generating novel molecules with potential therapeutic value. Its derivatives have been explored for a range of biological activities, highlighting the importance of the substituted pyridine scaffold in drug discovery.

The compound is a key starting material for the synthesis of various pharmacologically active agents. One of the most significant applications is its role as an intermediate in the preparation of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to manage type 2 diabetes. The synthesis of these complex inhibitors relies on the versatile chemical handles provided by this compound to build the final drug molecule.

Furthermore, derivatives of this scaffold have been central to the development of inhibitors for inflammatory kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). nih.gov These kinases are targets for the treatment of obesity and other metabolic diseases. The synthesis of potent and selective inhibitors often involves using the bromo-substituted pyridine core to explore different chemical groups that can interact with the target protein. nih.gov

Table 2: Examples of Biologically Active Molecules Derived from Halogenated Pyridine Precursors

| Precursor Type | Derived Compound Class | Biological Target | Therapeutic Area |

|---|---|---|---|

| This compound Intermediate | SGLT2 Inhibitors | Sodium-Glucose Cotransporter 2 | Type 2 Diabetes |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound and its derivatives are invaluable tools for conducting SAR studies. The ability to introduce a wide variety of substituents at known positions on the pyridine ring allows researchers to systematically probe the chemical space around a core scaffold.

A clear example is the development of inhibitors for the TBK1 and IKKε kinases. nih.gov Starting from a known inhibitor, amlexanox, researchers synthesized a series of new analogues. By using a bromo-substituted precursor, they were able to introduce different groups at specific positions on the molecule's core structure through cross-coupling reactions. This systematic approach allowed them to establish a detailed SAR, identifying which substituents enhanced potency and which improved selectivity for one kinase over the other. nih.gov For instance, the study revealed that introducing a cyclohexyl group at a specific position resulted in a compound with a robust cellular response. nih.gov Such studies are essential for optimizing a lead compound into a viable drug candidate.

Rational drug design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. nih.gov this compound serves as a valuable scaffold in such programs.

In the development of TBK1 inhibitors, for example, docking calculations and the X-ray crystal structure of the target kinase were used to guide the design of new analogues. nih.gov This structure-based drug design (SBDD) approach allows chemists to visualize how a molecule fits into the active site of the protein. The versatile chemistry of the bromo-pyridine scaffold is then used to synthesize the designed molecules. By iteratively using computational design, chemical synthesis, and biological testing, researchers can rapidly advance a drug discovery program. The defined and modifiable structure of this compound makes it an ideal platform for this modern, efficient approach to drug discovery. nih.gov

List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chloropyridine |

| Amlexanox |

| 2-chloro-5-substituted pyrimidines |

| 5-bromo-2-chloroisonicotinic acid |

| 2,5-dichloropyridine (B42133) |

| 5-bromo-2-chloropyrimidine |

| Macitentan |

| 2-hydroxypyrimidine |

| Phosphorus oxychloride |

| Triethylamine |

| Diisopropylethylamine |

| N,N-dimethylaniline |

| N,N-dimethylbenzylamine |

| 3-chloropyridine |

| m-chloroperoxybenzoic acid |

| 2-chloro-5-methylpyridine-N-oxide |

| 4-nitropyridine (B72724) |

| 4-methoxypyridine-N-oxide |

| 2-bromo-4-nitropyridine |

| 3,5-lutidine-N-oxide |

| 4-Bromo-3,5-Lutidine-N-Oxide |

| 2-Hydroxymethyl-4-bromo-3,5-Lutidine |

| 2-amino-5-bromopyridine N-oxide |

| 5-Bromo-2-iodopyridine |

| 2,5-Dibromopyridine |

| Nicotinamide N-oxide |

| 2-chloro-3-cyanopyridine |

| Isonicotinamide N-oxide |

| 2-chloro-4-cyanopyridine |

| 2-pyridone |

| 3-methyl-2-pyridone |

| 5-methyl-2-pyridone |

| 2-cyanopyridine |

| 4-Nitropyridine N-oxide |

| Trimethylsilylcyanide |

| Diethylphosphorocyanidate |

| Benzofuro[3,2-c]pyridine-1(2H)-one |

| Benzofuro[3,2-c]pyridine-2-oxide |

| Benzofuro[3,2-c]pyridine-1-carbonitrile |

| Pyrazine-1-oxide |

| 2-aminopyrimidine-1-oxide |

| 2,6-disubstituted-5-chloro-4-pyrimidones |

| 4-chloropyridine 1-oxides |

| 4-nitropyridine 1-oxides |

| 4-aminopyridine 1-oxides |

| 4-methylaminopyridine 1-oxides |

| 4-dimethylaminopyridine 1-oxides |

| 4-nitropyridines |

| 4-aminopyridines |

| 4-methylaminopyridines |

Intermediate in Agrochemical Research

The structural framework of this compound, featuring a pyridine ring substituted with two different halogen atoms and an N-oxide group, makes it a versatile building block in the synthesis of more complex molecules. This is particularly relevant in agrochemical research, where the development of novel pesticides and herbicides often relies on the modification of such heterocyclic scaffolds to enhance biological activity and target specificity.

Synthesis of Agrochemical Precursors

Research has identified this compound as a key starting material in the synthesis of specific agrochemical precursors. Its chemical reactivity allows for the introduction of other functional groups, leading to the formation of intermediates that are then used to build the final active agrochemical compounds.

A notable example of its application is in the synthesis of 3-Bromo-6-chloropicolinonitrile. lookchem.com This picolinonitrile derivative is a valuable intermediate in the development of various agrochemicals, including pesticides and herbicides. lookchem.com The synthesis of 3-Bromo-6-chloropicolinonitrile from this compound underscores the importance of the latter as a foundational molecule in the production chain of these agricultural products. lookchem.com The transformation involves the conversion of the N-oxide group and subsequent functionalization to introduce the cyano group at the 2-position of the pyridine ring.

The following table outlines the relationship between this compound and its resulting agrochemical precursor:

| Starting Material | Resulting Agrochemical Precursor | Application of Precursor |

| This compound | 3-Bromo-6-chloropicolinonitrile | Intermediate for pesticides and herbicides lookchem.com |

The utilization of this compound and its derivatives, such as 5-Amino-3-bromo-2-chloropyridine, as intermediates highlights a strategic approach in agrochemical synthesis. nbinno.com By starting with a pre-functionalized pyridine ring, researchers can more efficiently construct complex molecules with desired pesticidal or herbicidal properties. nbinno.comchemimpex.com The presence of both bromine and chlorine atoms on the pyridine ring of these precursors offers multiple reaction sites for further chemical modifications and the introduction of diverse functionalities. chemimpex.comchemimpex.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 5-Bromo-2-chloropyridine (B1630664) 1-oxide. By analyzing the behavior of atomic nuclei in a magnetic field, both the proton (¹H) and carbon-13 (¹³C) skeletons of the molecule can be mapped out.

The ¹H-NMR spectrum of 5-Bromo-2-chloropyridine 1-oxide is expected to display signals for three distinct aromatic protons on the pyridine (B92270) ring. The N-oxide group and the halogen substituents (bromine and chlorine) exert significant electronic effects that influence the chemical shifts (δ) of these protons. The N-oxide group, in particular, is known to deshield the protons at the C2 (α) and C6 positions.

The expected ¹H-NMR spectrum would feature three signals in the aromatic region, each integrating to one proton. The proton at C6, being adjacent to the N-oxide and the chlorine atom, would likely be the most deshielded. The proton at C3 would be influenced by the adjacent chlorine and the meta-positioned bromine, while the C4 proton would be flanked by the bromine and the N-oxide group. The precise chemical shifts and coupling constants (J-values) would allow for unambiguous assignment.

The ¹³C-NMR spectrum provides complementary information, showing five distinct signals for the carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative chlorine (C2), bromine (C5), and the N-oxide group (C2 and C6) would exhibit characteristic downfield shifts. The presence of five, and not six, carbon signals confirms the heterocyclic pyridine structure.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~140-150 |

| H3 | ~7.2-7.5 | - |

| C3 | - | ~125-130 |

| H4 | ~7.6-7.9 | - |

| C4 | - | ~135-140 |

| C5 | - | ~115-125 |

| H6 | ~8.2-8.5 | - |

| C6 | - | ~138-145 |

Note: These are estimated values based on data from analogous substituted pyridine N-oxides. Actual experimental values may vary.

While this compound is an achiral molecule, advanced NMR techniques are invaluable for confirming the assignments made from simple 1D spectra. researchgate.netunipa.it

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between H3 and H4, and between H4 and H6 (a weaker, 4-bond coupling might also be observable). This confirms their positions relative to each other on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals for H3, H4, and H6 to C3, C4, and C6, respectively.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

The vibrational spectrum of this compound is dominated by several key vibrational modes. The N-oxide group gives rise to a strong and characteristic N-O stretching vibration. The pyridine ring itself has a series of complex stretching and bending vibrations. The carbon-halogen bonds also produce distinct signals.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium-Weak |

| Pyridine Ring Stretching (C=C, C=N) | 1400 - 1600 | Medium-Strong |

| N-O Stretching | 1200 - 1300 | Strong |

| C-H In-plane Bending | 1000 - 1200 | Medium |

| C-Cl Stretching | 650 - 850 | Strong |

| C-Br Stretching | 500 - 650 | Medium |

Note: Predicted values are based on typical ranges for substituted pyridine N-oxides and halogenated aromatics. core.ac.uknih.gov

The presence of a strong absorption band in the 1200-1300 cm⁻¹ region is a key indicator of the N-O stretch, confirming the oxidation of the pyridine nitrogen. The pattern of bands in the 1400-1600 cm⁻¹ region is characteristic of the substituted pyridine ring. The frequencies of the C-Cl and C-Br stretching modes are diagnostic for the presence of these halogens and can be distinguished from each other due to the mass difference between the halogen atoms. The specific pattern of C-H out-of-plane bending vibrations in the lower frequency region (below 900 cm⁻¹) can also provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments upon ionization. For this compound (C₅H₃BrClNO), the exact mass can be used to confirm its elemental composition.

The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. Chlorine also has two isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. The combination of these patterns results in a distinctive cluster of peaks for the molecular ion and any fragments containing both halogens.

The molecular ion would undergo characteristic fragmentation upon electron impact. Common fragmentation pathways for pyridine N-oxides include the loss of the oxygen atom ([M-16]⁺). Other likely fragmentation steps involve the loss of the halogen atoms, either as radicals (loss of Cl or Br) or as molecules (loss of HCl).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br and ³⁵Cl) |

|---|---|---|

| [C₅H₃⁷⁹Br³⁵ClNO]⁺ | Molecular Ion (M⁺) | 207 |

| [C₅H₃⁸¹Br³⁵ClNO]⁺ / [C₅H₃⁷⁹Br³⁷ClNO]⁺ | M+2 Isotope Peaks | 209 |

| [C₅H₃⁸¹Br³⁷ClNO]⁺ | M+4 Isotope Peak | 211 |

| [C₅H₃BrClN]⁺ | Loss of Oxygen ([M-16]⁺) | 191 |

| [C₅H₃BrNO]⁺ | Loss of Chlorine ([M-Cl]⁺) | 172 |

| [C₅H₃ClNO]⁺ | Loss of Bromine ([M-Br]⁺) | 128 |

Note: The m/z values are for the most abundant isotopes. The full spectrum would show a complex cluster for each fragment containing halogens.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the properties of pyridine (B92270) N-oxides due to its balance of accuracy and computational cost. These studies provide a foundational understanding of the molecule's behavior at an electronic level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-bromo-2-chloropyridine (B1630664) 1-oxide is significantly influenced by the interplay of the electron-withdrawing halogen substituents (bromine and chlorine) and the electron-donating N-oxide group. The N-oxide group introduces a zwitterionic character to the molecule, with a positive charge formally on the nitrogen and a negative charge on the oxygen. This feature increases the molecule's dipole moment compared to its parent pyridine.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In pyridine N-oxides, the HOMO is typically a π-orbital with significant contributions from the ring atoms and the oxygen atom, making these sites susceptible to electrophilic attack. chemtube3d.com The LUMO is generally a π*-antibonding orbital, indicating that the ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the N-oxide group. The presence of chlorine at the 2-position and bromine at the 5-position will further modulate the energies and localizations of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for 5-Bromo-2-chloropyridine 1-oxide based on Analogous Compounds

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | π-orbital with significant density on the pyridine ring and oxygen atom. |

| LUMO | -1.2 | π*-antibonding orbital with large coefficients on C2, C4, and C6. |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |

Note: These values are illustrative and based on general trends for substituted pyridine N-oxides. Actual values would require specific DFT calculations.

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity index, can quantify the reactivity of this compound. The N-oxide functionality generally increases both the nucleophilicity and electrophilicity of the pyridine ring compared to the parent pyridine. mdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is an excellent tool for predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the N-oxide group, making it a prime site for protonation and electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the ring and near the carbon atoms, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. The electron-withdrawing nature of the chlorine and bromine atoms would further enhance the positive potential on the ring.

Prediction and Interpretation of Spectroscopic Properties

DFT calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated, which, when compared with experimental data, allows for a detailed assignment of the vibrational modes of the molecule.

Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed. For this compound, the calculations would predict the chemical shifts of the remaining ring protons and carbon atoms, showing the influence of the electron-donating N-oxide group and the electron-withdrawing halogens. The N-oxide group typically causes a downfield shift for the ortho and para protons relative to pyridine.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving pyridine N-oxides. For this compound, this can include modeling its behavior in nucleophilic substitution reactions, which are common for this class of compounds. For instance, reactions with nucleophiles at the 2- or 4-position can be modeled to determine the transition state structures and activation energies, providing insights into the reaction kinetics and regioselectivity. The presence of a chlorine atom at the 2-position makes it a potential leaving group in nucleophilic aromatic substitution reactions. Computational studies can help in understanding the energetics of such processes. chemtube3d.com

Advanced Quantum Chemical Calculations

Beyond standard DFT, more advanced quantum chemical calculations can provide a deeper understanding of the electronic structure and properties of this compound. Methods like multi-configurational self-consistent field (MCSCF) and coupled-cluster (CC) theory can be used to accurately calculate excited state energies and properties, which is important for understanding the photochemistry of the molecule. nih.gov

Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the nature of chemical bonds and intermolecular interactions. For instance, a QTAIM analysis could be used to characterize the C-Br and C-Cl halogen bonds that this compound might form in condensed phases or in co-crystals. Such an analysis provides detailed information about the bond critical points and the electron density distribution, revealing the strength and nature of these interactions. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 5-Bromo-2-chloropyridine (B1630664) 1-oxide Transformations

The transformation of 5-Bromo-2-chloropyridine 1-oxide is heavily reliant on the development of innovative catalytic systems. Future research will likely focus on creating more efficient, selective, and sustainable catalysts to functionalize this molecule.

Photoredox catalysis has emerged as a powerful tool for the functionalization of pyridine (B92270) N-oxides. acs.orgtandfonline.com Future work could explore the use of novel photocatalysts, including organic dyes and semiconductor materials, to enable new transformations of this compound under mild, visible-light-mediated conditions. nih.gov The development of catalytic systems that can selectively activate either the C-Br or C-Cl bond based on the choice of catalyst and reaction conditions would be a significant breakthrough. For instance, palladium-catalyzed cross-coupling reactions are known to be effective for C-H functionalization of pyridine N-oxides, and tailoring these catalysts could allow for selective arylation or alkenylation at specific positions. nih.gov

Furthermore, the exploration of dual-catalytic systems, combining photoredox catalysis with transition-metal catalysis, could unlock unprecedented reactivity. This approach could facilitate complex cascade reactions, allowing for the rapid construction of highly functionalized pyridine derivatives from this compound in a single step. The design of chiral catalysts for enantioselective transformations will also be a critical area of investigation, enabling the synthesis of optically active compounds for applications in medicinal chemistry. researchgate.net

Exploration of Expanded Reactivity Modes and Synthetic Transformations

The inherent reactivity of this compound provides a fertile ground for the exploration of new synthetic transformations. The electron-withdrawing nature of the chloro, bromo, and N-oxide groups makes the pyridine ring susceptible to a variety of reactions.

Future research is expected to delve deeper into the C-H functionalization of the pyridine ring. nih.gov While methods for C-H activation of pyridine N-oxides are established, the development of protocols that offer high regioselectivity in the presence of multiple halogen substituents will be a key challenge. nih.gov This could involve the use of directing groups or the fine-tuning of catalyst-substrate interactions. The N-oxide group can act as a hydrogen atom transfer (HAT) agent, enabling the functionalization of C-H bonds in other molecules, a reactivity mode that could be further exploited. acs.orgrsc.orgdigitellinc.com

The bromine and chlorine atoms serve as versatile handles for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.gov A significant area of future research will be the development of selective cross-coupling reactions that can differentiate between the bromo and chloro substituents. This would allow for the sequential introduction of different functional groups, dramatically increasing the synthetic utility of the molecule. Additionally, exploring umpolung strategies, where the normal reactivity of the pyridine ring is inverted, could lead to novel bond formations. acs.orgacs.org

The N-oxide itself can participate in various transformations, including deoxygenation to the corresponding pyridine, which can be useful in the final steps of a synthesis. rsc.org Exploring novel deoxygenation methods that are mild and compatible with a wide range of functional groups will be beneficial. arkat-usa.org Furthermore, the N-oxide can direct metallation at the C2 position, providing another avenue for functionalization. arkat-usa.org

Integration into Materials Science Research

The unique electronic and structural features of pyridine N-oxides suggest their potential for applications in materials science. ontosight.ai Future research will likely explore the incorporation of this compound into advanced materials.

The ability of pyridine N-oxides to coordinate with transition metals opens up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers. ontosight.ai The halogen substituents on the pyridine ring could be used to tune the electronic properties and porosity of these materials, making them suitable for applications in gas storage, separation, and catalysis.

Furthermore, the introduction of this compound into conjugated polymer backbones could lead to new materials with interesting photophysical and electronic properties. researchgate.net These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of functional polymers. The development of biradical covalent organic frameworks (COFs) from pyridine N-oxide ylides is an emerging area that could be extended to this molecule. researchgate.net

Sustainable and Environmentally Benign Chemical Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.netrasayanjournal.co.in Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

This includes the development of catalytic oxidation processes for the synthesis of the N-oxide itself, moving away from stoichiometric and often hazardous oxidizing agents like peracids. arkat-usa.org The use of molecular oxygen or hydrogen peroxide as the terminal oxidant in the presence of a recyclable catalyst would be a significant advancement. organic-chemistry.org Rhenium-based catalysts and titanium silicalite have shown promise for the N-oxidation of pyridines under milder conditions. organic-chemistry.orgrsc.org

常见问题

Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloropyridine 1-oxide, and how can reaction conditions be optimized for high purity?

To synthesize this compound, a two-step approach is typically employed:

Halogenation : Start with pyridine derivatives. Bromination at the 5-position and chlorination at the 2-position can be achieved via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃).

Oxidation : Convert the pyridine ring to the N-oxide using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions.

Optimization Tips :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and N-oxide formation (e.g., deshielding of adjacent protons ).

- X-ray Crystallography : Determine precise molecular geometry using programs like SHELXL for refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. 208.44 g/mol for C₅H₃BrClNO).

- IR Spectroscopy : Detect N-O stretching vibrations (~1250–1350 cm⁻¹).

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in predicting the reactivity and regioselectivity of this compound in substitution reactions?

DFT studies can:

- Model transition states to predict regioselectivity in nucleophilic aromatic substitution (e.g., preference for bromine vs. chlorine substitution).

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance charge separation).

Methodology : - Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-311+G(d,p)).

- Validate predictions with kinetic experiments (e.g., rate constants under varying conditions).

Q. What strategies resolve contradictions between experimental data and theoretical predictions in mechanistic studies of this compound?

Address discrepancies via:

- Cross-validation : Compare results from multiple techniques (e.g., NMR kinetics vs. computational activation energies).

- Isotopic Labeling : Use ²H/¹³C isotopes to trace reaction pathways (e.g., KIE studies for rate-determining steps).

- Systematic Replication : Test hypotheses under controlled conditions (e.g., varying temperature/pH).

Example : If experimental yields conflict with DFT-predicted transition states, re-examine solvent effects or side reactions (e.g., hydrolysis of intermediates) .

Q. How do steric and electronic factors influence the reaction pathways of this compound in cross-coupling reactions?

- Steric Effects : Bulky substituents near the reactive site (e.g., N-oxide group) may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Electronic Effects : The electron-withdrawing N-oxide group activates the pyridine ring for nucleophilic attack but deactivates it for electrophilic substitution.

Experimental Design : - Compare reactivity with non-oxidized analogs (e.g., 5-bromo-2-chloropyridine ).

- Use Hammett plots to quantify electronic contributions.

Safety and Handling

Q. What safety protocols are essential when handling this compound due to its hazardous properties?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (prevents skin/eye contact; R-phrases: 36/37/38 ).

- Ventilation : Use fume hoods to avoid inhalation (UN 2811; Toxic Solids, Organic ).

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。